molecular formula C17H15NO5 B8632952 alpha-Benzamido-4-hydroxy-3-methoxy-cinnamic acid CAS No. 35150-10-8

alpha-Benzamido-4-hydroxy-3-methoxy-cinnamic acid

Cat. No. B8632952
CAS RN: 35150-10-8
M. Wt: 313.30 g/mol
InChI Key: SSYWXIPQHQHKGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04261919

Procedure details

Assay of the resulting solution shows an optical purity of 56.4% corresponding to a 78/22 L/D mixture of the sodium salt of N-benzoyl-3-(4-hydroxy-3-methoxyphenyl)-alanine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Na].[C:2]([NH:10][C@H:11]([C:22]([OH:24])=[O:23])[CH2:12][C:13]1[CH:18]=[CH:17][C:16]([OH:19])=[C:15]([O:20][CH3:21])[CH:14]=1)(=[O:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>>[C:2]([NH:10][C:11](=[CH:12][C:13]1[CH:18]=[CH:17][C:16]([OH:19])=[C:15]([O:20][CH3:21])[CH:14]=1)[C:22]([OH:24])=[O:23])(=[O:9])[C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1 |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N[C@@H](CC1=CC(=C(C=C1)O)OC)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)NC(C(=O)O)=CC1=CC(=C(C=C1)O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.